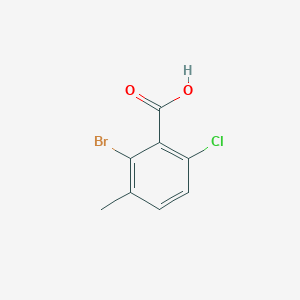
(2E)-1-(3,4-Dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-1-(3,4-Dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one is an organic compound with the molecular formula C14H13FO2. It is a colorless solid that is insoluble in water, but soluble in organic solvents. This compound has been studied for its potential applications in the fields of synthetic organic chemistry, medicinal chemistry, and biochemistry.
Applications De Recherche Scientifique
The compound (2E)-1-(3,4-Dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one has a wide range of applications in scientific research. It has been used as a building block in the synthesis of a range of organic compounds. It has also been used as a starting material for the synthesis of a variety of heterocyclic compounds. In addition, it has been used as a reagent in the synthesis of a range of pharmaceuticals and other biologically active compounds.
Mécanisme D'action
The mechanism of action of (2E)-1-(3,4-Dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one is not fully understood. However, it is believed to act as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of a range of drugs and other compounds. In addition, it has been suggested that the compound may act as an agonist of the serotonin receptor 5-HT2A, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed to be an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of a range of drugs and other compounds. In addition, it has been suggested that the compound may act as an agonist of the serotonin receptor 5-HT2A, which is involved in the regulation of mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
The use of (2E)-1-(3,4-Dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one in laboratory experiments has a number of advantages and limitations. One advantage is that the compound is relatively stable and can be stored for long periods of time. In addition, it is relatively easy to synthesize and can be used as a starting material for the synthesis of a variety of organic compounds. However, the compound is insoluble in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
The potential future directions for the use of (2E)-1-(3,4-Dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one are numerous. One potential direction is to further explore its potential to act as an inhibitor of the enzyme cytochrome P450, which could lead to the development of new drugs and other compounds with therapeutic applications. In addition, further research could be conducted to explore the compound’s potential as an agonist of the serotonin receptor 5-HT2A, which could lead to the development of new treatments for conditions such as depression and anxiety. Finally, further research could be conducted to explore the compound’s potential as a starting material for the synthesis of a variety of heterocyclic compounds, which could lead to the development of new materials with a wide range of applications.
Méthodes De Synthèse
(2E)-1-(3,4-Dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one can be synthesized through a number of different methods. One method involves the reaction of 3-fluorobenzaldehyde with 3,4-dimethoxyphenylmagnesium bromide in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism to form the desired product. Other methods for synthesis include the reaction of 3-fluorobenzaldehyde with 3,4-dimethoxybenzyl bromide in the presence of a base, and the reaction of 3-fluorobenzaldehyde with 3,4-dimethoxybenzylamine in the presence of a base.
Propriétés
IUPAC Name |
(E)-1-(3,4-dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FO3/c1-20-16-9-7-13(11-17(16)21-2)15(19)8-6-12-4-3-5-14(18)10-12/h3-11H,1-2H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDHZROEHHJVMZ-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C=CC2=CC(=CC=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














